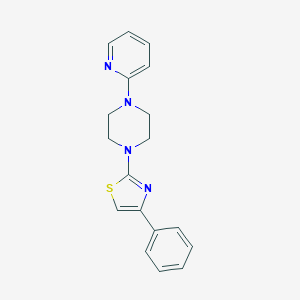![molecular formula C20H20F3NO4 B299599 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug development. EF24 belongs to the class of curcumin analogs, which are compounds derived from the natural product curcumin, found in turmeric.
作用机制
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide exerts its effects through multiple mechanisms of action. One of the main mechanisms of action is the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has also been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, leading to a reduction in DNA damage and cancer development.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also inhibits the activity of enzymes involved in DNA repair, leading to an increase in DNA damage and cell death. In cardiovascular disease, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also reduces oxidative stress by increasing the activity of antioxidant enzymes. In neurodegenerative diseases, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has some limitations, including its low water solubility, which can make it difficult to use in in vivo experiments. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide research. One direction is to investigate the potential of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to develop new analogs of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide with improved pharmacokinetic properties and higher efficacy. Additionally, the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide needs further investigation to fully understand its effects on various cellular pathways. Finally, the development of new delivery systems for 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide, such as nanoparticles or liposomes, could improve its effectiveness in vivo.
合成方法
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide can be synthesized using a simple one-step reaction from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-ethoxy-5-(trifluoromethyl)benzene-1,3-diamine in the presence of acetic anhydride as a catalyst. The resulting product is then treated with acryloyl chloride to obtain 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has shown potential in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In cardiovascular disease, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis. In neurodegenerative diseases, 3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
属性
分子式 |
C20H20F3NO4 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20F3NO4/c1-4-28-16-9-7-14(20(21,22)23)12-15(16)24-19(25)10-6-13-5-8-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3,(H,24,25)/b10-6+ |
InChI 键 |
LBLSNMJCXPSWRC-UXBLZVDNSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)